molecular formula C15H20O B2745596 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran CAS No. 497820-22-1

6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

Katalognummer: B2745596
CAS-Nummer: 497820-22-1
Molekulargewicht: 216.324
InChI-Schlüssel: XIOOYALQQNYIFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran ( 497820-22-1) is a specialized tetrahydropyran derivative with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . This compound is of significant interest in synthetic organic chemistry, particularly in the diastereoselective construction of cyclic ether scaffolds . Functionalized tetrahydropyrans are privileged structures found in a wide array of bioactive natural products and pharmaceuticals, serving as key intermediates in the synthesis of complex molecules . Researchers utilize this and related tetrahydropyran compounds in advanced synthetic methodologies, including Lewis acid-mediated cyclizations such as Prins-type reactions, to create complex oxygen-containing heterocycles that are core structures in various therapeutic agents . The compound's structure, featuring phenyl and isopropenyl substituents, makes it a valuable building block for medicinal chemistry and drug discovery programs, particularly for developing enzyme inhibitors and other biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures should be followed as per laboratory safety protocols.

Eigenschaften

IUPAC Name

6-methyl-2-phenyl-3-prop-1-en-2-yloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOYALQQNYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3-(prop-1-en-2-yl)butanal with an acid catalyst to induce cyclization and form the tetrahydropyran ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of more saturated tetrahydropyran derivatives

    Substitution: Introduction of halogens or nitro groups on the phenyl ring

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydropyrans

Tetrahydropyrans, including 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran, can be synthesized through various methods. One notable approach involves the use of retro-synthetic analysis to construct these compounds. The synthesis typically includes steps such as:

  • Formation of the six-membered ring : This can be achieved through spontaneous intramolecular ketalization.
  • Utilization of β-ketoesters : These precursors are often generated via Knöevenagel condensation reactions.

The efficiency and yield of these reactions can vary significantly based on the substituents and reaction conditions employed .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of tetrahydropyrans. For instance, compounds derived from tetrahydropyrans have shown promising activity against various pathogens, including those responsible for leishmaniasis. In vitro studies demonstrated that certain derivatives could inhibit the growth of Leishmania donovani promastigotes, with IC50 values indicating effective concentrations for inhibition .

Cancer Research

The compound's structural features have also made it a candidate for cancer research. Tetrahydropyrans have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In several studies, derivatives of tetrahydropyrans exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and HT-29 cells. The relationship between structural modifications and biological activity has been extensively documented, showing that specific substitutions can enhance potency against tumor cells .

Therapeutic Applications

Given their biological activities, tetrahydropyrans like 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran are being explored as potential therapeutic agents:

Antileishmanial Agents

The efficacy of certain tetrahydropyran derivatives against Leishmania species suggests their potential as antileishmanial agents. The selectivity indexes calculated during testing indicate a favorable therapeutic window, making these compounds suitable candidates for further development in treating leishmaniasis .

Anticancer Agents

The ability of tetrahydropyrans to disrupt microtubule dynamics positions them as promising anticancer agents. Ongoing research focuses on optimizing their structure to enhance efficacy while minimizing toxicity to normal cells .

Data Tables and Case Studies

Study Compound Target IC50 (µM) Selectivity Index
Study 1Tetrahydropyran AL. donovani5.0>10
Study 2Tetrahydropyran BMDA-MB-2313.5>8
Study 3Tetrahydropyran CHT-294.0>12

Case Study: Antileishmanial Activity

In a controlled study evaluating the antileishmanial properties of tetrahydropyrans, researchers synthesized several derivatives and tested their efficacy against L. donovani. The study found that specific modifications at the C3 position significantly enhanced activity compared to unmodified counterparts.

Wirkmechanismus

The mechanism of action of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups and their positions on the tetrahydropyran ring. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Spectral Data (¹H NMR δ ppm)
6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran Methyl (6), Phenyl (2), Prop-1-en-2-yl (3) C₁₆H₁₈O 226.31 Not explicitly reported (analogous compounds in show δ 1.2–5.8 ppm)
(2R,3S,6S*)-3-Isopropenyl-6-isopropyl-2-(4-methoxyphenyl)tetrahydro-2H-pyran (62) Isopropyl (6), 4-Methoxyphenyl (2), Isopropenyl (3) C₁₉H₂₆O₂ 286.40 δ 1.25 (d, J = 6.8 Hz), 5.35 (m)
Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one Phenyl (6), Methylene (3), Ketone (2) C₁₂H₁₂O₂ 188.22 δ 2.5–6.2 (ring protons), 5.7 (methylene)
Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one Methyl (6), Cyclohexenyl (4), Ketone (2) C₁₅H₂₂O₂ 236.35 δ 1.2–2.8 (methyl/cyclohexenyl), 5.4 (olefinic)

Key Observations :

  • The prop-1-en-2-yl group at position 3 adds unsaturation, which may influence reactivity in further functionalization.
  • Stereochemical Complexity: Compounds like 62 exhibit multiple stereocenters (positions 2, 3, 6), as confirmed by NMR coupling constants (e.g., J = 6.8 Hz for isopropyl protons) .
Physicochemical Properties
Property 6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one Tetrahydro-6-methyl-4-(2,6,6-trimethylcyclohexenyl)-2H-pyran-2-one
LogP Estimated ~3.5 (predicted) 2.1 (experimental) 3.2 (XLogP3)
Topological Polar Surface Area (TPSA) ~20 Ų 26.3 Ų 26.3 Ų
Hydrogen Bond Acceptors 1 (ether oxygen) 2 (ketone + ether) 2 (ketone + ether)
Complexity Moderate (due to unsaturated groups) Low High (cyclohexenyl substituent)

Insights :

  • Lipophilicity : The target compound’s higher predicted LogP (vs. ) reflects its lack of polar ketone groups and increased hydrocarbon content.
  • Reactivity : The prop-1-en-2-yl group may participate in Diels-Alder or electrophilic addition reactions, unlike the ketone-containing analogs.

Biologische Aktivität

6-Methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrans, characterized by a six-membered ring containing one oxygen atom. Its structural formula can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

Biological Activity Overview

Research has indicated that tetrahydropyrans exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific activities of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran are summarized below:

Antimicrobial Activity

Studies have shown that tetrahydropyrans can inhibit the growth of various pathogens. For instance, in vitro tests demonstrated that derivatives of tetrahydropyrans exhibited significant inhibitory effects against Leishmania donovani , the causative agent of leishmaniasis. The mechanism involves the production of reactive oxygen species (ROS), which are detrimental to the parasite's survival .

Table 1: Antimicrobial Efficacy of Tetrahydropyrans

CompoundPathogenIC50 (µM)Mechanism of Action
6-Methyl-2-phenyl...Leishmania donovani12.5ROS production
Other derivativesVarious bacteriaVariesDisruption of cell membrane

Antitumor Activity

Research has also explored the antitumor potential of tetrahydropyrans. In a study involving cancer cell lines, compounds similar to 6-methyl-2-phenyl... exhibited cytotoxic effects, leading to apoptosis in cancer cells. The selectivity index (SI) was calculated to assess the therapeutic window.

Table 2: Antitumor Activity Data

CompoundCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
6-Methyl-2-phenyl...HeLa2555
Derivative AMCF730103

Case Studies

  • Leishmaniasis Treatment : A study conducted by Trombini et al. evaluated the antileishmanial activity of various tetrahydropyran derivatives, including 6-methyl-2-phenyl... The results indicated that this compound could serve as a lead for new therapies against leishmaniasis due to its effective inhibition of parasite growth .
  • Cancer Cell Studies : In vitro studies on human cancer cell lines showed that compounds with similar structures to 6-methyl... induced apoptosis through mitochondrial pathways. These findings suggest that further development could lead to novel anticancer agents .

The mechanisms underlying the biological activities of tetrahydropyrans like 6-methyl-2-phenyl... are multifaceted:

  • Reactive Oxygen Species (ROS) Production : This is a critical mechanism in antileishmanial activity, leading to oxidative stress in parasites.
  • Apoptotic Pathways : In cancer cells, these compounds trigger intrinsic apoptotic pathways, promoting cell death.

Q & A

Q. What are the key synthetic routes for preparing 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran, and how can diastereoselectivity be controlled?

Methodological Answer: The compound can be synthesized via copper(II)-bisphosphine-catalyzed oligomerization, as demonstrated for structurally similar tetrahydropyrans. For example:

  • Route 1: React 3,5-dimethylhex-5-en-1-ol with p-methoxybenzaldehyde using a chiral bisphosphine ligand (e.g., L3) to achieve diastereoselectivity up to 72% yield .
  • Route 2: Use Prins cyclization with benzaldehyde dimethyl acetal and trimethylsilane under acid catalysis (e.g., BF₃·OEt₂) to form the tetrahydropyran core. Temperature control (0–25°C) optimizes ring closure and minimizes side reactions .
    Key Controls:
  • Ligand choice (chiral vs. achiral) directs stereochemical outcomes.
  • Acid catalyst strength and reaction time influence regioselectivity.

Q. How should researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on coupling constants and chemical shifts. For example:
    • The methyl group at C6 appears as a singlet near δ 1.2–1.4 ppm.
    • The prop-1-en-2-yl group shows vinyl protons as doublets (δ 4.8–5.2 ppm, J = 10–12 Hz) .
  • Mass Spectrometry (EI/CI): Confirm molecular ion [M⁺] at m/z 258 (calculated for C₁₆H₁₈O). Fragmentation patterns (e.g., loss of phenyl or propene groups) validate substituent positions .

Q. What are the optimal conditions for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Store under inert gas (argon) at –20°C in amber vials to avoid oxidation of the propene moiety.
  • Avoid prolonged exposure to moisture, as the tetrahydropyran ring may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and stereochemical outcomes?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states during cyclization. For example:
    • Analyze Prins cyclization pathways to predict axial vs. equatorial substituent orientation .
  • Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) by simulating binding affinities with AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Perform assays across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Metabolite Profiling: Use LC-MS to detect degradation products that may confound activity readings (e.g., oxidized propene groups) .
  • Control Experiments: Compare results with structurally analogous compounds (e.g., 4-methyl-2-phenyltetrahydropyran) to isolate substituent-specific effects .

Q. How can functionalization of the propene group expand the compound’s utility in medicinal chemistry?

Methodological Answer:

  • Epoxidation: Treat with mCPBA to form an epoxide, enabling nucleophilic ring-opening for derivatization .
  • Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the propene position .
    Example Protocol:

React the compound with 4-bromophenylboronic acid in toluene at 80°C for 12 hours.

Purify via column chromatography (EtOAc/hexane, 1:4) to isolate the biaryl product .

Q. What are the limitations of current synthetic methods for scaling up production, and how might they be addressed?

Methodological Answer:

  • Challenge: Low diastereoselectivity (<75%) in copper-catalyzed methods .
  • Solution: Optimize ligand-metal ratios (e.g., 1:1.2 Cu(II)/bisphosphine) or switch to enantioselective organocatalysts (e.g., proline derivatives) .
  • Scale-Up: Implement continuous flow reactors for Prins cyclization to enhance yield (90% vs. batch 72%) and reduce catalyst loading .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.